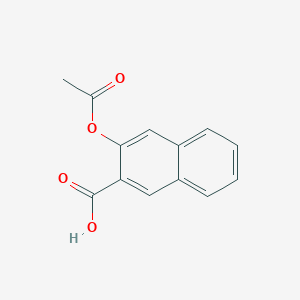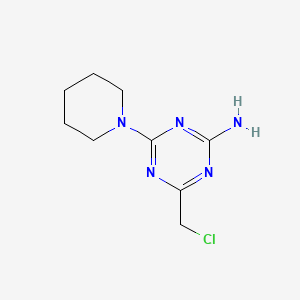
Chlordimorine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Chlordimorine can be synthesized through a multi-step process involving the reaction of specific starting materials under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : Chlordimorine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of this compound .
Scientific Research Applications
Chlordimorine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential biological activities, including antifungal and analgesic properties.
Medicine: Explored for its potential therapeutic applications, particularly in pain management and antifungal treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of chlordimorine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the nervous system and fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: An antihistamine used to treat allergic reactions.
Chlorpromazine: An antipsychotic used to treat schizophrenia and other mental health conditions
Uniqueness: : Chlordimorine is unique due to its dual analgesic and antifungal properties, which are not commonly found in similar compounds. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
494-14-4 |
|---|---|
Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-[3-(2-chloro-4-phenylphenoxy)propyl]morpholine |
InChI |
InChI=1S/C19H22ClNO2/c20-18-15-17(16-5-2-1-3-6-16)7-8-19(18)23-12-4-9-21-10-13-22-14-11-21/h1-3,5-8,15H,4,9-14H2 |
InChI Key |
UXHRUDKGYGPMIE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![n-{5-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-9,10-dioxo-9,10-dihydroanthracen-1-yl}benzamide](/img/structure/B1616352.png)



![benzyl N-[5-amino-1-[[4-amino-1-[[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-benzylsulfanyl-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate](/img/structure/B1616362.png)





